5-hydroxy-3,4-dihydroquinazolin-4-one
CAS No.: 135106-44-4
Cat. No.: VC11603616
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135106-44-4 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 5-hydroxy-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12) |
| Standard InChI Key | FTOCEWPMEUCTJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)NC=N2 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound features a bicyclic framework consisting of a benzene ring fused to a dihydroquinazolinone system. Key structural elements include:
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Aromatic Benzene Ring: Substituted with a hydroxyl group (-OH) at position 5.
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Dihydroquinazolinone System: Comprising a six-membered ring with nitrogen atoms at positions 1 and 3 and a ketone group at position 4.
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Tautomeric Potential: The presence of both hydroxyl and ketone groups enables keto-enol tautomerism, influencing reactivity and intermolecular interactions .
The SMILES notation (C1=CC2=C(C(=C1)O)C(=O)NC=N2) and InChIKey (FTOCEWPMEUCTJH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental reproducibility .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometric characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 163.05020 | 130.1 |
| [M+Na]⁺ | 185.03214 | 144.6 |
| [M-H]⁻ | 161.03564 | 130.8 |
| [M+Na-2H]⁻ | 183.01759 | 137.0 |
These metrics underscore the compound’s polarity and adduct-dependent behavior in analytical workflows .
Synthetic Methodologies
Green Catalytic Synthesis
A pioneering method employs graphene oxide (GO) nanosheets as carbocatalysts in aqueous media, enabling efficient cyclocondensation of anthranilamide with aldehydes or ketones . Key advantages include:
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Solvent: Water, eliminating organic solvent waste.
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Catalyst: GO nanosheets (25 mg per mmol substrate) facilitate proton transfer and π-π interactions.
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Oxidant: Oxone (307 mg per mmol) promotes oxidative ring closure.
Reaction conditions typically proceed at 60°C for 3–6 hours, yielding 5-hydroxy-3,4-dihydroquinazolin-4-one derivatives in 75–92% isolated yields .
Comparative Analysis of Traditional Methods
Conventional syntheses often rely on:
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Acid-Catalyzed Cyclization: Using HCl or H₂SO₄ in refluxing ethanol, albeit with lower yields (50–65%) and harsher conditions.
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Metal-Mediated Routes: Cu(I) or Fe(III) catalysts, which introduce heavy metal contamination risks.
The GO-based approach supersedes these methods in sustainability and efficiency .
Mechanistic Insights into Formation
Proposed Catalytic Cycle
The GO-mediated synthesis involves three stages:
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Condensation: Anthranilamide reacts with aldehydes/ketones to form a Schiff base intermediate.
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Cyclization: Intramolecular nucleophilic attack by the amide nitrogen generates the dihydroquinazolinone core.
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Oxidation: Oxone facilitates dehydrogenation, aromatizing the system to yield the final product .
GO’s oxygenated functional groups (e.g., epoxy, carboxyl) stabilize transition states via hydrogen bonding and electrostatic interactions .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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ν(C=O): Strong absorption at 1675–1685 cm⁻¹, indicative of the quinazolinone ketone.
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ν(O-H): Broad band at 3200–3400 cm⁻¹, corresponding to the phenolic -OH group .
Nuclear Magnetic Resonance (NMR)
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